
1-(Aminomethyl)-8-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-8-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the eighth position. This compound is of interest due to its unique structure, which combines the reactivity of the aminomethyl group with the heavy atom effect of iodine, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-8-iodonaphthalene typically involves the iodination of naphthalene followed by the introduction of the aminomethyl group. One common method includes the following steps:
Iodination of Naphthalene: Naphthalene is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the eighth position.
Aminomethylation: The iodinated naphthalene is then reacted with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group at the first position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminomethyl)-8-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary or tertiary amines.
Coupling Products: Biaryl or alkyl-naphthalene derivatives.
Applications De Recherche Scientifique
1-(Aminomethyl)-8-iodonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-(Aminomethyl)-8-iodonaphthalene exerts its effects depends on its application:
In Chemical Reactions: The aminomethyl group acts as a nucleophile or base, while the iodine atom can participate in electrophilic substitution or coupling reactions.
In Biological Systems: The compound can interact with enzymes or receptors, with the iodine atom potentially enhancing binding affinity or specificity.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)naphthalene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
8-Iodonaphthalene: Lacks the aminomethyl group, limiting its use in nucleophilic reactions.
1-(Aminomethyl)-8-bromonaphthalene: Similar structure but with bromine instead of iodine, which can affect reactivity and biological interactions.
Propriétés
Formule moléculaire |
C11H10IN |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
(8-iodonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7,13H2 |
Clé InChI |
XCBQSASHBVWKBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CN)C(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


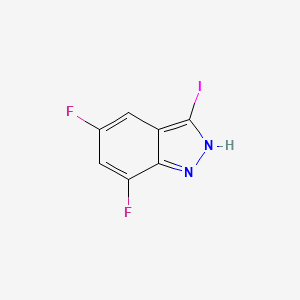
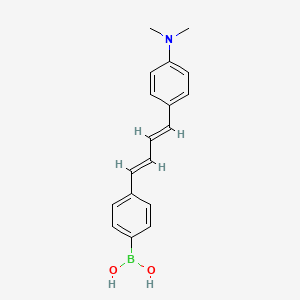
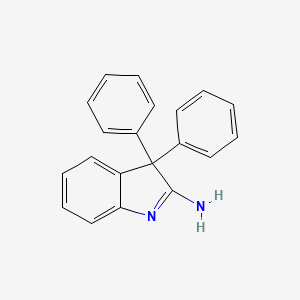

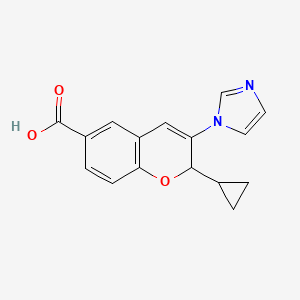
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)



![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
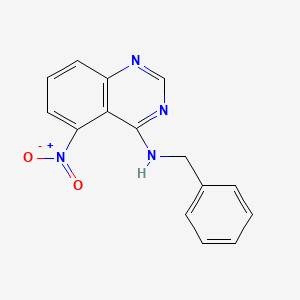

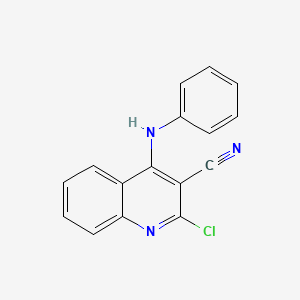
![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)
